2-chloro-N-(3-cyanothiophen-2-yl)pyridine-3-carboxamide
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Overview
Description
2-chloro-N-(3-cyanothiophen-2-yl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a carboxamide group, as well as a thiophene ring substituted with a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3-cyanothiophen-2-yl)pyridine-3-carboxamide typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-chloro-N-(3-cyanothiophen-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
2-chloro-N-(3-cyanothiophen-2-yl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyanothiophen-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-chloro-N-(3-cyanothiophen-2-yl)pyridine-2-carboxamide
- 2-chloro-N-(3-cyanothiophen-2-yl)pyridine-4-carboxamide
- 2-chloro-N-(3-cyanothiophen-3-yl)pyridine-3-carboxamide
Comparison: Compared to similar compounds, 2-chloro-N-(3-cyanothiophen-2-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chloro and cyano groups can affect the compound’s ability to interact with molecular targets and its overall stability.
Properties
IUPAC Name |
2-chloro-N-(3-cyanothiophen-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3OS/c12-9-8(2-1-4-14-9)10(16)15-11-7(6-13)3-5-17-11/h1-5H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHMZLZZVVLRSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=CS2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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